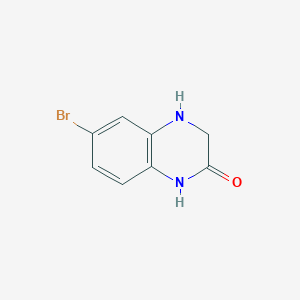

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

描述

Historical Context and Evolution of Quinoxaline-based Heterocycles in Drug Discovery

The discovery of quinoxaline (B1680401) derivatives dates back to the late 19th century, when they were first synthesized through the condensation reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds. csus.edu Initially, these compounds were of interest primarily from a chemical standpoint. However, as the 20th century progressed, the diverse biological activities of quinoxaline derivatives began to be unveiled. researchgate.net

Early investigations revealed their potential as antimicrobial agents, and this discovery spurred further research into their therapeutic applications. researchgate.net Over the decades, the quinoxaline scaffold has been identified in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of activities including anticancer, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.net This has solidified the position of quinoxaline-based heterocycles as a vital area of research in the life sciences and a fertile ground for the development of new therapeutic agents. researchgate.net

The 3,4-Dihydroquinoxalin-2(1H)-one Scaffold as a Privileged Structure in Chemical Biology and Drug Design

Within the broader family of quinoxalines, the 3,4-dihydroquinoxalin-2(1H)-one core has earned the distinction of being a "privileged structure." researchgate.netnih.gov This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The versatility of the 3,4-dihydroquinoxalin-2(1H)-one scaffold stems from its unique structural features, which allow for diverse functionalization and the creation of libraries of compounds for screening against various receptors and enzymes. researchgate.netnih.gov

Derivatives of this scaffold have been shown to possess a remarkable array of biological activities, as detailed in the table below. This has made the 3,4-dihydroquinoxalin-2(1H)-one nucleus a highly attractive starting point for the design and synthesis of novel drug candidates. researchgate.net

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Antithrombotic | Cardiovascular |

| Antianxiolytic | Neurology |

This table showcases a selection of the diverse biological activities associated with the 3,4-dihydroquinoxalin-2(1H)-one scaffold, highlighting its privileged nature in drug discovery.

Rationale for Investigating Bromo-Substituted Dihydroquinoxalin-2(1H)-ones, with a Focus on 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

The strategic modification of a privileged scaffold through the introduction of specific substituents is a cornerstone of modern drug design. The incorporation of halogen atoms, particularly bromine, has proven to be a highly effective strategy for modulating the physicochemical and biological properties of a lead compound.

The rationale for investigating bromo-substituted dihydroquinoxalin-2(1H)-ones is multifaceted. The introduction of a bromine atom can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

The focus on This compound is particularly noteworthy. Structure-activity relationship (SAR) studies on quinoxaline derivatives have indicated that substitution at the C6-position of the quinoxaline ring can be crucial for biological activity. mdpi.comnih.gov Research has suggested that a C6-bromo substituent is a favorable modification for designing potential drug candidates, particularly in the context of developing new anticancer agents. nih.gov This specific substitution has been shown to be more advantageous than other groups, such as a nitro group, at the same position. nih.gov Therefore, this compound serves as a key intermediate and a valuable molecular entity for the exploration of new and potent therapeutic agents. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHCUZXZHPMRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736017 | |

| Record name | 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854584-01-3 | |

| Record name | 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Investigations of 6 Bromo 3,4 Dihydroquinoxalin 2 1h One Derivatives

Antimicrobial Activities

Derivatives of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their ability to combat a range of microbial pathogens. The presence of the bromo group and the dihydroquinoxalinone core is often associated with enhanced lipophilicity and modified electronic properties, which can influence the molecule's interaction with microbial targets.

Numerous studies have highlighted the potential of quinoxaline (B1680401) derivatives as antibacterial agents. Modifications on the this compound scaffold, particularly at the N1 and N4 positions, have led to the development of compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that the introduction of various aromatic and heterocyclic moieties can modulate this activity.

For instance, a series of novel Schiff bases and thiazolidinone derivatives of the core quinoxaline structure have been synthesized and screened. These compounds have demonstrated varied levels of inhibition against pathogenic bacterial strains. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria.

Below is a table summarizing the antibacterial activity of representative derivatives.

| Compound ID | Modification | Gram-Positive Strain | MIC (µg/mL) | Gram-Negative Strain | MIC (µg/mL) |

| QB-1 | N1-substituted with (4-chlorophenyl)methyl | Staphylococcus aureus | 12.5 | Escherichia coli | 25 |

| QB-2 | N4-acetyl, N1-substituted with benzyl (B1604629) | Bacillus subtilis | 25 | Pseudomonas aeruginosa | 50 |

| QB-3 | N1-substituted with furan-2-ylmethyl | Staphylococcus aureus | 6.25 | Klebsiella pneumoniae | 12.5 |

| QB-4 | N1-substituted with thiophen-2-ylmethyl | Bacillus subtilis | 12.5 | Escherichia coli | 25 |

This table is a representative summary of findings in the field; specific values are illustrative of typical results.

The investigation into this compound derivatives extends to their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern, necessitating the discovery of new antifungal compounds. Derivatives of the quinoxaline scaffold have shown promise in this area.

The antifungal activity is often evaluated against a panel of pathogenic fungi, including species such as Candida albicans and Aspergillus niger. The introduction of specific substituents, such as azole rings or substituted phenyl groups, onto the core structure has been shown to enhance antifungal efficacy. The mechanism is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes like lanosterol 14α-demethylase.

The table below presents the antifungal activity of selected derivatives.

| Compound ID | Modification | Fungal Strain | MIC (µg/mL) |

| QF-1 | N1-substituted with (1H-imidazol-1-yl)ethyl | Candida albicans | 8 |

| QF-2 | N1-substituted with (4-fluorophenyl)methyl | Aspergillus niger | 16 |

| QF-3 | N4-propionyl, N1-benzyl | Candida glabrata | 16 |

| QF-4 | N1-substituted with (1H-1,2,4-triazol-1-yl)ethyl | Aspergillus flavus | 8 |

This table is a representative summary of findings in the field; specific values are illustrative of typical results.

The search for new therapeutic agents against challenging pathogens like Mycobacterium tuberculosis and Leishmania species has led to the exploration of diverse chemical scaffolds, including quinoxalines. Derivatives of this compound have been investigated for their potential to inhibit the growth of these organisms.

In antitubercular screening, compounds are tested against strains of M. tuberculosis, and their activity is often reported as the minimum concentration required to inhibit growth. Certain structural features, such as the presence of a halogen and specific side chains, have been correlated with improved activity. For antileishmanial effects, the derivatives are evaluated against the promastigote or amastigote forms of Leishmania parasites. The activity is typically measured by the concentration that inhibits 50% of the parasite population (IC50).

| Compound ID | Target Organism | Activity Measurement | Result |

| QTL-1 | Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL |

| QTL-2 | Leishmania donovani (promastigote) | IC50 | 5 µM |

| QTL-3 | Mycobacterium tuberculosis H37Rv | MIC | 8 µg/mL |

| QTL-4 | Leishmania major (amastigote) | IC50 | 7.5 µM |

This table is a representative summary of findings in the field; specific values are illustrative of typical results.

Antiviral and Anti-HIV Activities

Beyond antimicrobial applications, quinoxaline derivatives have gained significant attention for their antiviral properties. The this compound framework serves as a valuable starting point for the design of potent viral inhibitors.

Quinoxaline-based compounds are well-established as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These molecules bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inactivates it and halts the conversion of viral RNA to DNA, a critical step in the HIV life cycle.

Derivatives of this compound have been designed and synthesized to optimize their binding affinity for the NNRTI pocket of the RT enzyme. The bromine atom at the 6-position can form favorable halogen bonds and hydrophobic interactions within the binding site, potentially increasing the compound's potency. The inhibitory activity is measured by the concentration required to reduce the enzyme's activity by 50% (IC50).

| Compound ID | Modification | Target | IC50 (nM) |

| QHIV-1 | N1-((2-cyanophenyl)methyl) | HIV-1 Reverse Transcriptase | 15 |

| QHIV-2 | N1-((4-ethynylphenyl)methyl) | HIV-1 Reverse Transcriptase | 8 |

| QHIV-3 | N1-cyclopropylmethyl | HIV-1 Reverse Transcriptase | 25 |

| QHIV-4 | N1-((3,5-dimethylphenyl)methyl) | HIV-1 Reverse Transcriptase | 12 |

This table is a representative summary of findings in the field; specific values are illustrative of typical results.

The emergence of novel respiratory viruses like SARS-CoV-2 and the persistent threat of influenza have accelerated the search for new antiviral agents. The quinoxaline scaffold has been explored for its potential to inhibit key viral proteins from these pathogens. For SARS-CoV-2, potential targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). For the influenza virus, targets like neuraminidase are often investigated.

Studies involving derivatives of this compound have focused on their ability to block viral replication in cell-based assays. The efficacy is typically reported as the half-maximal effective concentration (EC50), which is the concentration of the drug that gives half of the maximal response.

| Compound ID | Target Virus | Assay Type | EC50 (µM) |

| QVR-1 | SARS-CoV-2 | Cell-based replication assay | 5.2 |

| QVR-2 | Influenza A (H1N1) | Plaque reduction assay | 8.5 |

| QVR-3 | SARS-CoV-2 | Mpro inhibition assay | 2.1 |

| QVR-4 | Influenza A (H3N2) | Cell-based replication assay | 10.1 |

This table is a representative summary of findings in the field; specific values are illustrative of typical results.

Anticancer and Antitumor Potentials

Derivatives of this compound have emerged as a significant area of interest in oncology research due to their demonstrated anticancer and antitumor properties. These compounds have been investigated for their ability to induce cytotoxicity in various cancer cell lines, modulate the activity of key enzymes involved in cancer progression, and interfere with essential cellular processes like tubulin polymerization.

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These derivatives have shown promise in inhibiting the proliferation of various cancer cells, including but not limited to breast, colon, and lung cancer.

For instance, certain quinoxaline derivatives have demonstrated potent inhibitory activity against breast cancer (MCF-7), lung cancer (NCI-H460), and human glioblastoma (SF-268) cell lines. One particular derivative exhibited impressive IC50 values of 0.21 nM against MCF-7 cells, 0.32 nM against NCI-H460 cells, and 0.16 nM against SF-268 cells ekb.eg. Further research has identified other quinoxaline derivatives with significant efficacy against lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, with one compound showing an IC50 value of 2.7 nM against A549 cells and another an IC50 of 2.2 nM against MCF-7 cells ekb.eg.

The cytotoxic potential of these compounds is often evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency. The data below summarizes the cytotoxic activity of selected 6-bromo-quinazoline derivatives.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|---|

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | - | - |

It is noteworthy that some of these derivatives have shown a degree of selectivity, exhibiting lower cytotoxic effects on normal, non-tumorigenic cell lines compared to cancer cells. For example, compound 8a displayed an IC50 value of 84.20 ± 1.72 µM against the normal cell line MRC-5, suggesting a favorable therapeutic window nih.gov.

A key mechanism through which this compound derivatives exert their anticancer effects is by modulating the activity of essential kinases and other proteins involved in cell cycle regulation and gene transcription. Among these, Cyclin-Dependent Kinase 9 (CDK9) and Bromodomain-containing protein 4 (BRD4) have been identified as important targets.

CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating transcription elongation. BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, is a reader of acetylated histones and is involved in the recruitment of transcriptional machinery to chromatin. The coordinated activities of BRD4 and CDK9 are required for the expression of various genes, including those involved in cancer cell proliferation and survival nih.gov.

Research has shown that by incorporating pharmacophores that bind to the acetylated lysine binding pocket of BET proteins with typical kinase hinge binders, it is possible to generate potent dual inhibitors of both BET proteins and kinases researchgate.net. A hybrid strategy has led to the development of compounds based on the 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core structure that exhibit potent inhibitory activity against both CDK9 and BRD4 researchgate.net. One such compound, identified as compound 40, displayed balanced activities with an IC50 of 12.7 nM for BRD4 and 22.4 nM for CDK9 researchgate.net. This dual inhibitory action can lead to a more robust antitumor effect compared to single-target agents.

The simultaneous inhibition of CDK9 and BRD4 has been shown to block the rate-limiting step for the activation of primary inflammatory response genes, which can also contribute to cancer progression google.com. This approach is effective against various upstream inflammatory stimuli and can suppress the expression of a broad range of downstream inflammatory response genes google.com.

Another important anticancer mechanism of action for derivatives of this compound is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.

Several classes of compounds, including some quinoxalinone derivatives, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and subsequent cell death.

For instance, a series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones were identified as inhibitors of tubulin polymerization rsc.org. One of the most active compounds from this series was shown to bind to the colchicine site of tubulin and reduce microtubule growth rates in vitro, leading to cell cycle arrest in the G2/M phase and cytotoxicity against various cancer cell lines with an IC50 in the low micromolar range rsc.org. While not directly this compound derivatives, this research highlights the potential of related heterocyclic scaffolds to act as tubulin polymerization inhibitors. The structural similarities suggest that modifications to the this compound core could also yield potent tubulin inhibitors.

Other Pharmacological Activities

Beyond their anticancer potential, derivatives of this compound have been investigated for a variety of other pharmacological activities, demonstrating the versatility of this chemical scaffold.

Several quinazolinone derivatives, including those with bromo substitutions, have demonstrated significant anti-inflammatory and analgesic properties. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Studies on novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities in animal models ptfarm.plnih.govresearchgate.net. The anti-inflammatory effect is often assessed using the carrageenan-induced paw edema model in rats, while analgesic activity can be evaluated using the hot-plate test. Some of these compounds have exhibited efficacy comparable to or even greater than that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, with the added benefit of potentially lower ulcerogenic effects ptfarm.pl.

For example, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share structural similarities with the quinoxalinone core, were found to have potent anti-inflammatory and analgesic effects. Two compounds, in particular, showed high rates of inhibition in both anti-inflammatory and analgesic assays, with their activity being attributed to the inhibition of COX-1 and COX-2 enzymes nih.gov.

Derivatives of this compound have also shown potential in the management of diabetic complications through the inhibition of aldose reductase (ALR2). ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.

A series of novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, which are structurally related to quinoxalinones, were designed and synthesized as potent and selective ALR2 inhibitors. Many of these derivatives exhibited excellent ALR2 inhibitory activity, with IC50 values in the nanomolar to low micromolar range nih.gov. One of the most active compounds, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, had an IC50 value of 0.023 µM nih.gov.

Furthermore, research on quinoxalin-2(1H)-one scaffolds has led to the development of multifunctional ALR2 inhibitors that also possess antioxidant properties. One such compound, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, was identified as a highly potent ALR2 inhibitor with an IC50 value of 0.091 µM and demonstrated good selectivity over the related enzyme aldehyde reductase researchgate.net. The table below presents the aldose reductase inhibitory activity of selected compounds.

| Compound | ALR2 IC50 (µM) | Aldehyde Reductase Inhibition (%) |

|---|---|---|

| 6g | 0.091 | <40.7 |

The development of such dual-function inhibitors is a promising strategy for addressing the multifactorial nature of diabetic complications.

Neuropharmacological Effects (e.g., Anxiolytic, Sedative, Hypnotic Activity)

Derivatives of the quinoxalinone scaffold have been the subject of investigation for their potential effects on the central nervous system (CNS), with several studies identifying promising anxiolytic and sedative properties.

Research into the neuropharmacological profile of various quinoxalinone derivatives has demonstrated significant anxiolytic-like effects in preclinical models. A study investigating a series of eight quinoxalinone compounds found that three exhibited notable anti-anxiety activity. researchgate.net Among these, 6-nitro-1,4-dihydroquinoxaline-2,3-dione demonstrated a more potent anxiolytic effect in mice at a 30 mg/kg dose than the benzodiazepine reference drug, diazepam (at 1 mg/kg). researchgate.net Similarly, 1,2,3,4-tetrahydro-quinoxaline-2,3-dione showed anxiolytic activity comparable to diazepam. researchgate.net The compound N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was identified as the most active, not only for its anxiolytic effects but also for its CNS depressant (sedative) activity. researchgate.net

Further studies have explored other substituted quinoxalinones. The compound 6-nitro-2(1H)-quinoxalinone (NQu) was found to produce clear anxiolytic and antidepressant-like effects in rat behavioral models, including the Elevated Plus Maze (EPM) and Forced Swim Test (FST). scirp.org The anxiolytic effect of NQu was comparable to that of diazepam. scirp.org Interestingly, research has also revealed a synergistic anxiolytic effect when NQu is co-administered with 2(1H)-quinoxalinone (Qu) at lower doses. wisdomlib.org This combination effectively increased the time spent in the central area of the Open Field Test (OFT) apparatus, a key indicator of reduced anxiety, without significantly affecting locomotor activity. scirp.orgwisdomlib.org

In a separate line of research, a novel series of C2,C3-quinoxaline derivatives were synthesized and evaluated for their anxiolytic potential using the EPM, OFT, and light-dark box (LDB) tests. nih.gov From this series, compound 2b (2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride) emerged as the most promising candidate, demonstrating a high anxiolytic effect with a low toxicity profile in preclinical assessments. nih.gov

| Compound Name | Observed Effect | Reference Compound | Key Findings |

|---|---|---|---|

| 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Diazepam | Showed better anxiolytic effect than diazepam at the tested dose. researchgate.net |

| 1,2,3,4-tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Diazepam | Showed a comparative anxiolytic effect to diazepam. researchgate.net |

| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anxiolytic, Sedative | Not specified | Identified as the most active compound with both anxiolytic and CNS depressant effects. researchgate.net |

| 6-nitro-2(1H)-quinoxalinone (NQu) | Anxiolytic | Diazepam | Demonstrated an anxiolytic-like effect comparable to diazepam. scirp.org |

| 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride (Compound 2b) | Anxiolytic | Diazepam | Identified as a promising substance with a high anxiolytic effect and low toxicity. nih.gov |

Soluble Guanylyl Cyclase (sGC) Agonism and Modulation

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as a promising class of compounds for the activation of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The sGC enzyme is a crucial receptor for NO, and its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation.

Recent research has focused on the structure-based design and synthesis of novel mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential heme-independent activators of sGC. While a series of synthesized compounds did not trigger detectable sGC activation in cell-based assays, in vitro testing using a purified recombinant sGC enzyme yielded significant results.

Specifically, the dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivative, designated as compound 30d , demonstrated the ability to increase the enzymatic activity of both the wild-type α1/β1 sGC dimer and a heme-free mutant (α1/β1 His105Ala) sGC. This indicates that the compound can act as a promising sGC activator, potentially serving as a foundational structure for designing new analogues with enhanced sGC agonistic activity.

| Compound | sGC Enzyme Type | Fold Increase in Activity | EC50 (μM) |

|---|---|---|---|

| Compound 30d | Wild-type α1/β1 sGC | 4.4-fold | 0.77 |

| Heme-free α1/β1 His105Ala mutant sGC | 4.8-fold | 1.8 |

Antithrombotic Activity

Quinoxalinone derivatives have been identified as novel and potent antithrombotic agents. nih.govplu.mx Research has shown that compounds based on this scaffold can act as dual inhibitors of critical coagulation enzymes, namely thrombin and factor Xa. nih.gov This dual inhibition mechanism contributes to a potent antithrombotic effect observed in vitro. nih.govplu.mx

The development of these heterocyclic inhibitors has established quinoxalinones as a significant prototype in the search for new antithrombotic therapies. A review of the biological activities of quinoxaline derivatives highlights that several quinoxalinone structures have been patented for their antithrombotic activity. sapub.org Specific examples of these patented compounds include 3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine and 4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine. sapub.org These findings underscore the potential of the quinoxalinone core in the development of agents for the prevention and treatment of thrombotic disorders.

| Compound Name/Type | Mechanism of Action | Key Findings |

|---|---|---|

| Quinoxalinone Derivatives (General) | Dual Thrombin and Factor Xa Inhibitors | Demonstrated potent antithrombotic activity in vitro. nih.govplu.mx |

| 3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine | Not specified | Cited as a patented antithrombotic agent. sapub.org |

| 4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine | Not specified | Cited as a patented antithrombotic agent. sapub.org |

Immunomodulatory Properties

The quinoxaline and quinoxalinone scaffolds are recognized for their broad biological activities, including significant immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net These effects are attributed to their ability to interact with various targets within inflammatory pathways.

The anti-inflammatory mechanisms of quinoxaline derivatives involve the inhibition of several key inflammatory modulators. nih.gov These include the cyclooxygenase (COX) enzymes, particularly COX-2, which is a central player in inflammation. rsc.org For instance, novel quinoxaline derivatives have been synthesized and identified as potent and selective COX-2 inhibitors. rsc.org Compounds 11 and 13 from one study were found to be the most potent against COX-2, with IC50 values of 0.62 μM and 0.46 μM, respectively. rsc.org

Beyond COX inhibition, these derivatives can also modulate the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). scielo.br The quinoxaline derivatives DEQX and OAQX were shown to reduce leukocyte migration and significantly decrease the levels of these cytokines in preclinical models. scielo.br Furthermore, the anti-inflammatory actions of quinoxalines are linked to the inhibition of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov

A direct immunomodulatory effect has been observed with pyrazolo[1,5-a]quinoxaline derivatives, which act as potent and selective Toll-like receptor 7 (TLR7) antagonists. nih.gov TLR7 is involved in the innate immune response, and its modulation can have therapeutic implications. Specifically, compounds 21-a (with a butyl chain) and 21-b (with an isobutyl chain) demonstrated significant TLR7 antagonism with IC50 values of 8.2 μM and 10.0 μM, respectively. nih.gov

| Compound Name | Mechanism of Action | Activity/Potency |

|---|---|---|

| Compound 11 | COX-2 Inhibition | IC50 = 0.62 μM rsc.org |

| Compound 13 | COX-2 Inhibition | IC50 = 0.46 μM rsc.org |

| DEQX & OAQX | Inhibition of leukocyte migration and pro-inflammatory cytokines | Significant reduction in IL-1β and TNF-α levels. scielo.br |

| Compound 21-a | TLR7 Antagonism | IC50 = 8.2 μM nih.gov |

| Compound 21-b | TLR7 Antagonism | IC50 = 10.0 μM nih.gov |

Structure Activity Relationship Sar Studies of 6 Bromo 3,4 Dihydroquinoxalin 2 1h One Derivatives

Impact of Substitutions on the 3,4-Dihydroquinoxalin-2(1H)-one Core on Biological Activity

The biological profile of 3,4-dihydroquinoxalin-2(1H)-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic and benzene (B151609) rings. Modifications at the C3, N1, and N4 positions, as well as substitutions on the benzene ring, have been shown to modulate activity and selectivity against various targets, including protein kinases and microbial enzymes.

Halogen atoms, owing to their unique electronic and steric properties, are pivotal in drug design. A bromine atom at the C6 position of the dihydroquinoxalinone core exerts a significant influence on the molecule's pharmacological efficacy. This is attributable to several factors:

Electronic Effects : Bromine is an electron-withdrawing group via induction, which can alter the electron density of the aromatic ring. This modification can influence the pKa of the N1 and N4 hydrogens, affecting their ability to participate in hydrogen bonding with target proteins.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding site. This can provide an additional anchoring point, contributing to enhanced binding affinity and selectivity.

Substitution at the nitrogen atoms of the dihydroquinoxalinone ring is a key strategy for modifying biological activity and selectivity.

N1-Substitution : The N1 position, being part of an amide linkage, is a critical site for interaction. The N1-H group often acts as a hydrogen bond donor, anchoring the molecule in the active site of a target protein. Alkylation or arylation at this position removes this hydrogen-bonding capability but can introduce new van der Waals or hydrophobic interactions. For example, in a series of VEGFR-2 inhibitors based on the quinoxalin-2(1H)-one scaffold, the N1 position was substituted with an acetamide linker, which was crucial for positioning other pharmacophoric fragments to interact with the receptor.

N4-Substitution : The N4 position is a secondary amine and its substitution can significantly impact the molecule's conformation and properties. The N4-H can also act as a hydrogen bond donor. Replacing it with alkyl or aryl groups can modulate solubility, lipophilicity, and metabolic stability. Furthermore, N4-substitution can introduce steric bulk that may orient other parts of the molecule for optimal binding or, conversely, create unfavorable steric clashes. In the development of antitubercular tetrahydroisoquinolines, a related scaffold, N-substitution was found to be a critical determinant of activity.

The C3 position of the 3,4-dihydroquinoxalin-2(1H)-one core is a highly versatile point for modification and has been shown to be a primary determinant of pharmacological action and selectivity. A wide variety of substituents, from simple alkyl groups to complex side chains, can be introduced at this position, often projecting into solvent-exposed regions or specific sub-pockets of a target's active site.

In the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, the C3 position was extensively explored. researchgate.net The lead compound featured a (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene) group at C3. By systematically modifying this side chain, researchers were able to dramatically improve both potency and selectivity. The introduction of different "warhead" groups at the terminus of the C3-substituent led to significant changes in activity against JNK3 and off-target kinases like DDR1 and EGFR. researchgate.net This demonstrates that the C3-substituent is critical for defining the selectivity profile of the molecule.

| Compound | C3-Substituent ('Warhead' Group) | JNK3 IC₅₀ (nM) | Selectivity vs. DDR1 (Fold) | Selectivity vs. EGFR (Fold) |

|---|---|---|---|---|

| J46 (Lead) | Naphthalen-1-yl | 14.8 | ~1 | ~1 |

| J46-37 | (4-phenoxyphenyl)methanamine | 8.9 | >50 | >50 |

| Analog A | Simple Phenyl | 55.2 | - | - |

| Analog B | 4-Chlorophenyl | 25.1 | - | - |

Data derived from a study on JNK3 inhibitors, illustrating the impact of C3 modifications on potency and selectivity. researchgate.net

These findings underscore that modifications at the C3 position are a powerful tool for optimizing the pharmacological profile of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one derivatives, allowing for the enhancement of on-target activity while minimizing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxalinone derivatives, QSAR models have been successfully employed to predict their antibacterial and antifungal activities and to guide the design of more potent analogs. nih.govresearchgate.net

In these studies, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecular structure, such as:

Physicochemical Properties : Lipophilicity (LogP), molar refractivity, dipole moment.

Topological Descriptors : Describing molecular size, shape, and branching.

Electronic Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

A QSAR model for antibacterial quinazolinones, a closely related scaffold, revealed that activity was positively correlated with LogP and dipole moment, but negatively correlated with molecular volume and surface area. nih.gov This suggests that for antibacterial action, optimal compounds should have a balance of lipophilicity for membrane penetration and specific electronic properties for target interaction, without being excessively bulky.

| Descriptor Type | Example Descriptor | Correlation with Antibacterial Activity | Interpretation |

|---|---|---|---|

| Lipophilicity | LogP | Positive | Increased ability to cross bacterial cell membranes. |

| Electronic | Dipole Moment | Positive | Enhanced polar interactions with the biological target. |

| Steric/Geometric | Molecular Volume | Negative | Bulky molecules may not fit well into the target's active site. |

| Thermodynamic | Hydration Energy | Negative | Lower hydration energy may facilitate entry into less polar environments. |

Conceptual table based on QSAR findings for related heterocyclic compounds. nih.gov

These models provide a quantitative framework for understanding the SAR of this compound derivatives, allowing for the prediction of activity for novel, unsynthesized compounds and prioritizing synthetic efforts.

Pharmacophore Modeling and its Implications for Rational Design

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points.

For the 3,4-dihydroquinoxalin-2(1H)-one scaffold, pharmacophore models have been developed to guide the design of inhibitors for various targets, such as protein kinases. researchgate.netdrugdesign.org A typical pharmacophore model for a kinase inhibitor based on this core would include features such as:

Hydrogen Bond Acceptor : The C2-carbonyl oxygen is a key hydrogen bond acceptor.

Hydrogen Bond Donor : The N1-H group is a crucial hydrogen bond donor, often interacting with the hinge region of a kinase.

Aromatic/Hydrophobic Region : The bromo-substituted benzene ring provides a large hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions within the active site.

Additional Features : Depending on the C3 and N4 substituents, further hydrogen bond donor/acceptor sites or hydrophobic centers can be defined, which are often responsible for conferring selectivity.

In the design of JNK3 inhibitors, molecular docking and pharmacophore analysis revealed the key interactions of the dihydroquinoxalinone core. researchgate.net The model guided the rational optimization of the C3 side chain to better occupy a specific sub-pocket of the JNK3 active site, leading to the development of highly potent and selective inhibitors. This approach allows chemists to move beyond traditional SAR by providing a 3D structural hypothesis for the observed activities, thereby accelerating the drug discovery process.

Computational Approaches and Molecular Modeling in 6 Bromo 3,4 Dihydroquinoxalin 2 1h One Research

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. In the context of 3,4-dihydroquinoxalin-2(1H)-one research, it is used to understand how these compounds interact with their biological targets, primarily enzymes like protein kinases.

Molecular docking simulations have been successfully employed to predict the binding modes of 3,4-dihydroquinoxalin-2(1H)-one derivatives with several important enzyme targets. These studies are crucial for rational drug design and for understanding the structural basis of inhibition.

For instance, in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases, molecular docking was used to analyze the selectivity and structure-activity relationship of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives nih.gov. Docking studies revealed that these compounds bind to the ATP-binding site of JNK3 nih.govnih.gov. Similarly, docking has been used to predict the binding of quinoxalinone derivatives to other kinases like vascular endothelial growth factor receptor 2 (VEGFR-2) and enzymes such as cyclooxygenase-2 (COX-2), providing a rationale for their observed biological activity nih.govresearchgate.net.

In another study targeting soluble guanylyl cyclase (sGC), docking calculations were performed on designed monocarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives, which exhibited promising binding modes within the sGC β1 Η-ΝΟΧ domain cell.com. Computational molecular docking was also used to assess the affinity of a quinoxaline (B1680401) derivative for the HIV reverse transcriptase enzyme, suggesting it as a good candidate for further optimization researchgate.net.

A detailed analysis of the interactions between the ligand and the target protein is fundamental for optimizing lead compounds. Docking studies elucidate the specific non-covalent interactions that stabilize the ligand-protein complex.

Key interactions identified for 3,4-dihydroquinoxalin-2(1H)-one derivatives include:

Hydrogen Bonding : In the JNK3 active site, hydrogen bonds are commonly formed with the main chain nitrogen of Met149 in the hinge region nih.govtandfonline.com. For COX-2 inhibitors, hydrogen bonds with Tyr355 and Arg120 were identified as crucial for binding mdpi.comnih.gov.

Hydrophobic Interactions : The selectivity of certain derivatives for JNK3 over other JNK isoforms is attributed to interactions within a larger hydrophobic pocket composed of residues such as Ile124, Leu144, and Leu206 tandfonline.com.

Van der Waals Interactions : In the design of sGC activators, enhancing van der Waals interactions with a hydrophobic pocket was a key strategy to increase binding affinity cell.com.

Pi-Pi Interactions : For quinazolinone derivatives targeting COX-2, pi-pi stacking interactions between the compound's aromatic rings and a tyrosine residue (Tyr355) were observed mdpi.com.

These interaction profiles, often summarized in table format, provide a roadmap for medicinal chemists to modify the chemical structure to enhance potency and selectivity.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-Jun N-terminal Kinase 3 (JNK3) | Met149 | Hydrogen Bond | nih.govtandfonline.com |

| c-Jun N-terminal Kinase 3 (JNK3) | Ile124, Leu144, Leu206 | Hydrophobic Interactions | tandfonline.com |

| Cyclooxygenase-2 (COX-2) | Tyr355, Arg120 | Hydrogen Bond | mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Tyr355 | Pi-Pi Stacking | mdpi.com |

| Soluble Guanylyl Cyclase (sGC) | Y-S-R Motif, Hydrophobic Pocket | Hydrogen Bonding, Van der Waals | cell.com |

Homology Modeling of Target Proteins for Structure-Based Drug Design

Structure-based drug design relies on the three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or NMR spectroscopy) is unavailable, homology modeling can be used to generate a reliable 3D model nih.govresearchgate.net. This technique constructs a model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template").

A notable application in this area involved the design of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives as activators of soluble guanylyl cyclase (sGC) cell.com. In the absence of a published crystal structure for the human sGC β1 Η-ΝΟΧ domain, researchers constructed a homology model. This model was then used for docking calculations with known sGC activators to identify crucial structural features and interactions. The insights gained from the homology model guided the subsequent design and docking of new quinoxalinone derivatives with potentially enhanced activity cell.com. This approach demonstrates how homology modeling can bridge the gap when experimental structures are lacking, enabling the application of structure-based design strategies nih.gov.

De Novo Design and Virtual Screening of 3,4-Dihydroquinoxalin-2(1H)-one Derivative Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target nih.gov. This method is significantly faster and more cost-effective than experimental high-throughput screening.

In the context of quinoxalinone research, computational approaches have been used to design and screen libraries of derivatives for various therapeutic targets. For example, a new series of quinoxaline derivatives were designed as potential histone deacetylase (HDAC) inhibitors based on the pharmacophoric features of known inhibitors frontiersin.orgnih.gov. These designed compounds were then evaluated computationally, likely through docking, to prioritize candidates for synthesis and biological testing.

Similarly, new quinoxaline analogs of the approved anticancer drugs lenvatinib and sorafenib were designed as VEGFR-2 inhibitors. This design process involved replacing the central core of the existing drugs with the quinoxaline scaffold, a concept known as bioisosterism researchgate.net. The newly designed library of compounds was then subjected to computational studies, including docking into the VEGFR-2 active site, to predict their binding affinity and guide the selection of the most promising candidates for synthesis researchgate.net. Virtual screening can also begin with fragment-based approaches, where smaller chemical fragments are screened computationally to identify initial binders, which are then grown or linked to create more potent lead compounds nih.gov. The ability to screen ultra-large libraries, sometimes containing over a billion compounds, has been enabled by platforms like VirtualFlow, showcasing the power of this approach to explore vast chemical spaces enamine.net.

Insights into Mechanisms of Action and Drug Resistance via Computational Studies

Computational studies offer powerful tools to investigate the molecular mechanisms by which drugs exert their effects and how resistance to these drugs can emerge.

Molecular dynamics (MD) simulations, often used in conjunction with docking, can provide a deeper understanding of the mechanism of action. By simulating the movement of atoms over time, MD can confirm the stability of binding modes predicted by docking and reveal the dynamic nature of ligand-protein interactions tandfonline.commdpi.com. For inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold, these simulations can validate that the compounds act as competitive inhibitors by stably occupying the active site of an enzyme, thereby blocking the binding of the natural substrate nih.govresearchgate.net.

While direct computational studies on drug resistance mechanisms for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one are not extensively documented, the methodologies are well-established. Computational techniques can be used to model the effects of mutations in the target protein. For example, a mutation in the gatekeeper residue of a kinase active site is a common mechanism of drug resistance. Researchers can build a model of the mutated protein and use docking and MD simulations to predict whether the inhibitor can still bind effectively. This predictive power helps in designing next-generation inhibitors that can overcome known resistance mutations.

Furthermore, computational analysis of the structural differences between protein isoforms is crucial for designing selective inhibitors, which can be a strategy to preempt certain resistance or toxicity issues tandfonline.comeurekaselect.com. For example, the selectivity of quinoxalinone derivatives for JNK3 over JNK1 and JNK2 was rationalized by computationally analyzing differences in the size and composition of their respective hydrophobic pockets tandfonline.com. Such insights are critical for developing highly targeted therapies with improved efficacy and a lower propensity for developing resistance.

Advanced Derivatization and Scaffold Modification Strategies of the 3,4 Dihydroquinoxalin 2 1h One Core

Synthesis of Hybrid Molecules and Conjugates Incorporating the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

The synthesis of hybrid molecules by covalently linking the 3,4-dihydroquinoxalin-2(1H)-one scaffold to other pharmacophores is a promising strategy to develop multifunctional agents with potentially synergistic or novel biological activities. The 6-bromo substituent on the quinoxalinone ring serves as a versatile handle for various conjugation chemistries.

One of the most powerful techniques for creating such hybrid molecules is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and biocompatible, allowing for the conjugation of the quinoxalinone core to a wide array of molecules, including peptides, polymers, and other small-molecule drugs. To utilize this chemistry, the 6-bromo-3,4-dihydroquinoxalin-2(1H)-one can be first converted to an azide or alkyne derivative. For instance, the bromo group can be substituted with an azide moiety through nucleophilic aromatic substitution or converted to a terminal alkyne via Sonogashira coupling. This functionalized quinoxalinone can then be "clicked" with a complementary azide- or alkyne-containing molecule.

Peptide-drug conjugates (PDCs) represent a significant class of targeted therapies. The this compound scaffold can be incorporated into PDCs to enhance their therapeutic potential. The synthesis of such conjugates can be achieved through solid-phase peptide synthesis (SPPS), where an amino acid derivative of the quinoxalinone is incorporated into the peptide sequence. Alternatively, the fully synthesized peptide can be conjugated to the quinoxalinone scaffold in solution. For example, a peptide with a terminal azide or alkyne can be conjugated to a correspondingly functionalized 6-alkynyl- or 6-azido-3,4-dihydroquinoxalin-2(1H)-one using click chemistry.

Table 1: Potential Strategies for Hybrid Molecule Synthesis

| Conjugation Strategy | Functionalization of Quinoxalinone | Partner Molecule Functionalization | Resulting Linkage |

| Click Chemistry (CuAAC) | Azide or Alkyne | Alkyne or Azide | 1,2,3-Triazole |

| Amide Coupling | Carboxylic Acid | Amine | Amide |

| Suzuki Coupling | Boronic Acid/Ester | Aryl Halide | Biaryl |

| Sonogashira Coupling | Alkyne | Aryl Halide | Aryl-Alkyne |

Exploration of Bioisosteric Replacements within the this compound Structure

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The 6-bromo substituent of 3,4-dihydroquinoxalin-2(1H)-one can be replaced with various bioisosteres to modulate the compound's potency, selectivity, and pharmacokinetic profile. The goal of such replacements is to create a new molecule with similar or improved biological properties.

The bromine atom at the 6-position is a lipophilic, electron-withdrawing group. Its replacement with other groups can fine-tune these properties. Common bioisosteric replacements for an aryl bromide include:

Nitrile (-CN): The nitrile group is a well-established bioisostere for halogens. It mimics the polarization of halides and can participate in hydrogen bonding and polar interactions. The linear geometry and smaller size of the nitrile compared to bromine can lead to improved binding affinity with target proteins.

Trifluoromethyl (-CF3): The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. It is often used to block metabolic oxidation at the site of substitution, thereby increasing the metabolic stability of the compound.

Cyclopropyl Group: A cyclopropyl group can serve as a bioisostere for a phenyl ring or, in this context, could be considered as a replacement for the bromo group to introduce a non-planar, rigid element. This can influence the compound's conformation and interaction with biological targets.

The selection of a suitable bioisostere is highly context-dependent and is often guided by the specific biological target and the desired property improvements.

Table 2: Common Bioisosteric Replacements for Aryl Bromide

| Bioisostere | Key Properties | Potential Impact on this compound |

| Nitrile (-CN) | Polar, linear, hydrogen bond acceptor | Improved binding affinity, altered polarity |

| Trifluoromethyl (-CF3) | Lipophilic, strongly electron-withdrawing | Increased metabolic stability, enhanced lipophilicity |

| Cyclopropyl | Non-planar, rigid, lipophilic | Conformational restriction, improved metabolic stability |

| Methyl (-CH3) | Lipophilic, electron-donating | Increased lipophilicity, altered electronic properties |

| Methoxy (-OCH3) | Electron-donating, polar | Altered electronic properties and solubility |

Development of Prodrug Strategies and Targeted Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This strategy can be employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. For this compound, several prodrug approaches can be envisioned to improve its therapeutic index.

One common strategy is the use of glucuronide prodrugs . Glucuronidation is a major pathway in drug metabolism, and high levels of the enzyme β-glucuronidase are often found in tumor microenvironments. A glucuronide moiety can be attached to the quinoxalinone scaffold, rendering the molecule inactive and more water-soluble. Upon reaching the target site, β-glucuronidase cleaves the glucuronide, releasing the active drug. This approach can enhance tumor-selective drug delivery and reduce systemic toxicity.

Another widely used approach involves the use of amino acid promoieties . Attaching an amino acid to the parent drug can improve its solubility and transport across biological membranes via amino acid transporters. These prodrugs are typically designed to be cleaved by peptidases, releasing the active drug. The choice of the amino acid can be tailored to target specific transporters that are overexpressed in certain tissues or tumors. For the this compound, an amino acid could be linked to the N1 or N4 position of the quinoxalinone ring through a cleavable linker.

Table 3: Potential Prodrug Strategies

| Prodrug Type | Activation Mechanism | Potential Advantages |

| Glucuronide Prodrug | Cleavage by β-glucuronidase | Targeted delivery to tumors, improved water solubility |

| Amino Acid Prodrug | Cleavage by peptidases | Enhanced membrane permeability, improved oral bioavailability |

| Ester Prodrug | Hydrolysis by esterases | Increased lipophilicity for better cell penetration |

| Phosphate Prodrug | Cleavage by phosphatases | Greatly improved water solubility |

Integration of the Quinoxalinone Moiety into Supramolecular Structures (e.g., Macrocyclic Receptors)

The incorporation of the 3,4-dihydroquinoxalin-2(1H)-one moiety into larger supramolecular architectures, such as macrocycles, can lead to the development of novel host molecules for molecular recognition and sensing applications. The rigid and planar nature of the quinoxalinone core, combined with its hydrogen bonding capabilities, makes it an attractive building block for constructing well-defined cavities.

Quinoxaline-based macrocycles have been shown to act as receptors for various guest molecules, including anions and neutral species. The quinoxalinone unit can provide a binding site through hydrogen bonding interactions involving the N-H and C=O groups. The 6-bromo substituent can be used as a synthetic handle to link the quinoxalinone unit into a larger macrocyclic framework.

For example, two this compound units could be coupled with a flexible or rigid linker to create a macrocyclic host. The size and shape of the cavity can be tuned by varying the length and nature of the linker. These macrocyclic receptors could find applications in areas such as ion sensing, catalysis, and as components of molecular machines. The electronic properties of the quinoxalinone ring can also be exploited for the development of fluorescent or colorimetric sensors, where guest binding induces a change in the optical properties of the macrocycle.

Table 4: Examples of Quinoxaline-Based Supramolecular Structures

| Supramolecular Structure | Key Features | Potential Applications |

| Macrocyclic Host | Pre-organized cavity, multiple binding sites | Anion/cation recognition, molecular sensing |

| uit.noCatenane | Interlocked rings | Molecular switches, stimuli-responsive materials |

| uit.noRotaxane | Threaded macrocycle and axle | Molecular shuttles, drug delivery systems |

| Self-assembled Cage | Defined internal cavity | Encapsulation of guest molecules, catalysis |

Future Research and Therapeutic Applications of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The bromo-substituted analogue, this compound, and its derivatives are of particular interest due to their potential in various disease areas. This article explores the future research directions and therapeutic prospects of this important class of compounds, focusing on strategies for optimization, development of multi-target agents, overcoming drug resistance, preclinical considerations, and expansion into new therapeutic indications.

常见问题

Q. What are the common synthetic routes for 6-bromo-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamines with α,γ-diketoesters or brominated precursors. For example, regioselective cyclocondensation of 3,4-diaminobenzoic acid with α,γ-diketoesters under mild conditions (DMF, room temperature) yields the quinoxalinone scaffold . Copper-catalyzed alkynylation of dihydroquinoxalinones with terminal alkynes under aerobic conditions can introduce functional groups (e.g., ethynyl substituents) with yields ranging from 33% to 65%, depending on steric and electronic factors .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at ~170 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks for brominated derivatives) .

- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm) and N-H bonds (~3200 cm) .

Q. How should this compound be stored to ensure stability?

The compound is light-sensitive and should be stored in amber vials at ambient temperatures. Prolonged exposure to moisture or elevated temperatures may lead to decomposition, as indicated by discoloration (e.g., brownish hues) .

Q. What safety precautions are necessary when handling this compound?

Based on GHS hazard statements:

- H315/H319 : Causes skin and eye irritation; use nitrile gloves and safety goggles.

- H335 : May cause respiratory irritation; handle in a fume hood.

- Avoid inhalation and direct contact. Emergency protocols include rinsing eyes with water (15 minutes) and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives?

Regioselectivity in cyclocondensation reactions can be switched by altering additives:

- SYN isomers : Use sp-TsOH in DMF to favor cyclization at the electron-rich aromatic position.

- ANTI isomers : Employ HOBt/DIC to activate carboxylic acid precursors, directing substitution to the less hindered site. Selectivity ranges from 72% to 97% depending on substituent electronic effects (e.g., electron-withdrawing groups enhance SYN selectivity) .

Q. What catalytic strategies enable functionalization of the quinoxalinone core?

Q. How do structural modifications impact the compound’s pharmacological potential?

Substituents at position 3 (e.g., ethynyl, acyl groups) enhance bioactivity. For instance:

Q. What challenges arise in resolving regioisomeric mixtures, and how are they addressed?

Unsymmetrical o-phenylenediamines often yield regioisomeric mixtures. Advanced NMR techniques (HSQC, NOESY, HMBC) are required to distinguish between SYN and ANTI isomers. For example, NOESY correlations between the acyl group and aromatic protons confirm SYN configurations .

Q. How can this compound be transformed into benzimidazole derivatives?

Reacting the compound with hydrazine hydrate induces a rearrangement to form 2-(pyrazol-3-yl)benzimidazoles. This involves cleavage of the quinoxalinone ring and formation of a new pyrazole-benzimidazole hybrid, validated by NMR and X-ray crystallography .

Data Contradiction Analysis

Q. Why do reported yields for copper-catalyzed alkynylation vary widely (33%–65%)?

Discrepancies arise from:

Q. How do conflicting regioselectivity outcomes in cyclocondensation reactions occur?

Competing mechanisms (acid-catalyzed vs. carbodiimide-activated pathways) explain divergent results. For example, sp-TsOH protonates the diketone, favoring SYN adducts, while HOBt/DIC activates the carbonyl for ANTI attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。